Nicarbazin

Übersicht

Beschreibung

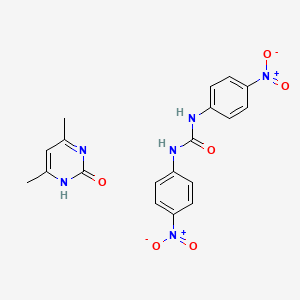

Nicarbazin is a veterinary drug primarily used as a coccidiostat in poultry. It is an equimolar complex of 4,4’-dinitrocarbanilide and 2-hydroxy-4,6-dimethylpyrimidine . This compound is effective in controlling coccidiosis, a parasitic disease caused by protozoan parasites of the genus Eimeria, which affects the intestinal tract of poultry . Additionally, this compound is used as a contraceptive for population control of Canada geese and feral pigeons .

Wissenschaftliche Forschungsanwendungen

Nicarbazin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Ionengradienten von Zellmembranen stört, was zu Mitochondrien Schäden und einer Erschöpfung der zellulären Energie führt . Die Verbindung dissoziiert in vivo schnell in ihre beiden Bestandteile, 4,4'-Dinitrocarbanilid und 2-Hydroxy-4,6-dimethylpyrimidin, die unterschiedliche Exkretionswege verfolgen . Die 4,4'-Dinitrocarbanilid-Komponente ist der biologisch aktive Teil, aber sie benötigt die Anwesenheit von 2-Hydroxy-4,6-dimethylpyrimidin für die Absorption und Wirksamkeit .

Wirkmechanismus

Target of Action

Nicarbazin, also known as Nicarbazine, is a wide-spectrum anti-parasitic drug approved for veterinary use . It is primarily used as a coccidiostat in meat chickens . It is also used as a contraceptive for population control of Canada geese and feral pigeons . The compound is effective against a variety of parasites including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Trichuris vulpis, Dipylidium caninum, and Taenia sp. and Mesocestoides sp .

Mode of Action

This compound is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1H) - pyrimidinone also called 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy - 4,6 dimethylpyrimidine (HDP) . The DNC represents the biologically active part of the complex . The mechanism of action of this compound requires that the bird ingest the bait in sufficient quantity to reach a blood concentration such as DNC that can subsequently allow its deposition in the yolk of the eggs being formed .

Biochemical Pathways

It is known that the 4,4’-dinitrocarbanilide component of this compound inhibits transglutaminase activity, whereas the 2-hydroxy-4,6-dimethylpyrimidine portion increases transglutaminase activity .

Pharmacokinetics

This compound is poorly absorbed due to its hydrophobic nature . Following oral administration, this compound rapidly dissociates in vivo into its two HDP and DNC components, which follow different routes of excretion: 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces . The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species .

Result of Action

The primary result of this compound’s action is the reduction in the hatching of eggs in birds, leading to a consequent numerical reduction of their populations . This makes it an effective means for population control of certain bird species .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dosage added to feed was established according to manufacturer’s instructions, i.e., 125 mg of this compound per kg of feed . The minimum dose level that affects hatching is 10 to 20 ppm . The effectiveness of this compound can also be influenced by the bird’s ingestion of the bait in sufficient quantity .

Biochemische Analyse

Biochemical Properties

Nicarbazin is rapidly split into its two components, 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), upon ingestion . The DNC component is the biologically active part of the complex, but to be absorbed, it must be bound to the HDP . The DNC alone is poorly absorbed due to its hydrophobic nature .

Cellular Effects

This compound has been shown to worsen oxidative stress and increase colony-stimulating factors, which may have long-term adverse effects . It is also known to inhibit sperm receptor sites ZP3, affecting egg production and weight .

Molecular Mechanism

The mechanism of action of this compound is related to the inhibition of sperm receptor sites ZP3 . This effect on egg production and weight has been proven to be reversible .

Temporal Effects in Laboratory Settings

This compound has been used in numerous residue depletion studies . These studies have shown that when this compound is administered to chickens as per label instructions, this compound drug residues will not be detected above certain levels .

Dosage Effects in Animal Models

This compound is intended to be used as a coccidiostat for chickens for fattening up to an age of 28 days . Feeding 125 mg this compound/kg feed was found to be safe for chickens for fattening . The minimum dose level that affects hatching is 10 to 20 ppm .

Metabolic Pathways

Upon ingestion, this compound rapidly splits in vivo into its two components, DNC and HDP, which follow different routes of excretion . 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces .

Transport and Distribution

Due to its hydrophobic nature, the DNC component of this compound is poorly absorbed and has a limited “biological availability” so, following oral administration, it would be eliminated without being absorbed . The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species .

Subcellular Localization

Given its role in inhibiting sperm receptor sites and its impact on egg production and weight, it can be inferred that it may interact with specific cellular compartments involved in these processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nicarbazin kann durch ein Eintopfverfahren synthetisiert werden. Das Verfahren beinhaltet die Zugabe von p-Nitroanilin, Triphosgen und einem Lösungsmittel zu einem Reaktionsgefäß, wobei bei 75-130 °C reagiert wird, um 4,4'-Dinitrodiphenylharnstoff zu erzeugen. Anschließend werden Formaldehyd, Acetylaceton, Harnstoff und eine anorganische Säure hinzugefügt, und die Reaktion wird 11 Stunden lang bei 65-70 °C durchgeführt. Der pH-Wert wird dann mit einer Alkali auf 7 eingestellt, gefolgt von Zentrifugation und Trocknung, um this compound zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch Mischen von this compound, Ethopabat, Nicotinamid und para-Aminobenzoesäure in Ethylacetat bei Raumtemperatur hergestellt, gefolgt von ständigem Rühren, bis eine klare Flüssigkeit entsteht . Dieses Verfahren verbessert die Wasserlöslichkeit und Stabilität der Verbindung, erleichtert die Lagerung und verbessert ihre Bioverfügbarkeit .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nicarbazin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen, die this compound betreffen, treten typischerweise in Gegenwart von Nukleophilen wie Aminen oder Thiolen auf.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von 4,4'-Dinitrocarbanilid und 2-Hydroxy-4,6-dimethylpyrimidin, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Nicarbazin wird oft mit anderen Kokzidiostatika wie Diclazuril und Toltrazuril verglichen . Während alle drei Verbindungen zur Bekämpfung von Kokzidiose eingesetzt werden, ist this compound einzigartig in seiner äquimolaren Komplexstruktur, die seine Absorption und Wirksamkeit verbessert .

Ähnliche Verbindungen:

Diclazuril: Ein Triazin-Antikokzidiotikum, das zur Vorbeugung und Behandlung von Kokzidiose bei Geflügel eingesetzt wird.

Toltrazuril: Ein weiteres Triazin-Antikokzidiotikum mit ähnlicher Anwendung.

Die einzigartige Kombination von 4,4'-Dinitrocarbanilid und 2-Hydroxy-4,6-dimethylpyrimidin in this compound unterscheidet es von diesen ähnlichen Verbindungen und bietet eindeutige Vorteile in Bezug auf Absorption und Bioverfügbarkeit .

Eigenschaften

IUPAC Name |

1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWDRMMMYWSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034762 | |

| Record name | 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] | |

| Record name | Nicarbazin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water. Complex is slowly decomposed by trituration with water, or more rapidly by dilute aqueous acids., Slightly soluble in dimethylsulfoxide (DMSO) and dimethylformamide (DMF); insoluble in water and ethanol, however it decomposes slowly when mixed with them | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.5 g/ml, Yellowish-tan solid, round to oblong, semisoft kibbles. None to slight grain odor. Density: 25-33 lbs/bushel. /OvoControl-G/ | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nicarbazin interferes with the formation of the vitelline membrane, separating the egg yolk and egg white. The exact mode of action is unknown, although it is thought nicarbazin interferes with cholesterol metabolism in the formation of the membrane. Eggs from treated birds are described as mottled in appearance, reflecting a porous vitelline membrane. The effect on hatchability is a function of time and dose and the effect is reversible. | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Light yellow, fine powder | |

CAS No. |

330-95-0 | |

| Record name | Nicarbazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicarbazin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicarbazin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicarbazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(4-nitrophenyl)-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitrophenyl)urea--4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARBAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P9NUA12U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

decomposes 265-275 °C | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.